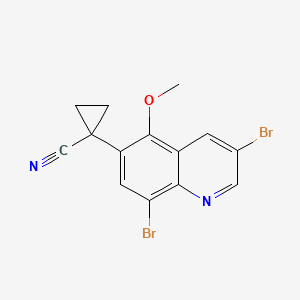1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile
CAS No.:
Cat. No.: VC17557816
Molecular Formula: C14H10Br2N2O
Molecular Weight: 382.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10Br2N2O |
|---|---|
| Molecular Weight | 382.05 g/mol |
| IUPAC Name | 1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C14H10Br2N2O/c1-19-13-9-4-8(15)6-18-12(9)11(16)5-10(13)14(7-17)2-3-14/h4-6H,2-3H2,1H3 |
| Standard InChI Key | UQZDORSCWNJYLJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=C(C=NC2=C(C=C1C3(CC3)C#N)Br)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The quinoline scaffold in 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is a bicyclic system comprising a benzene ring fused to a pyridine ring. Substitutions at positions 3, 5, 6, and 8 introduce distinct electronic and steric effects:
-
Bromine at C3 and C8: Bromine’s electronegativity and polarizability enhance intermolecular interactions (e.g., halogen bonding) and may influence binding to biological targets .
-
Methoxy group at C5: The methoxy substituent improves solubility in polar solvents and modulates electron density across the aromatic system through resonance effects.
-
Cyclopropanecarbonitrile at C6: The strained cyclopropane ring introduces conformational rigidity, while the nitrile group offers a site for further chemical modifications (e.g., hydrolysis to carboxylic acids or participation in click chemistry) .
The molecular formula is inferred as C₁₄H₁₀Br₂N₂O, with a molecular weight of 414.06 g/mol (calculated based on isotopic composition).
Physicochemical Characteristics
While experimental data for this compound is unavailable, properties can be extrapolated from analogs:
-
LogP (octanol-water partition coefficient): Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability.
-
Solubility: Limited aqueous solubility (≈0.1–1 mg/mL) due to the hydrophobic quinoline core, but enhanced by the methoxy group in polar aprotic solvents like DMSO .
-
Thermal Stability: Cyclopropane rings typically exhibit stability up to 150–200°C, suggesting the compound may tolerate standard laboratory conditions.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile likely involves sequential functionalization of a quinoline precursor:
-
Quinoline Core Formation: Skraup or Doebner-von Miller synthesis to construct the quinoline backbone.
-
Bromination: Electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ to introduce bromine at C3 and C8.
-
Methoxy Group Installation: Nucleophilic substitution (e.g., using NaOMe) at C5.
-
Cyclopropanation: Transition metal-catalyzed [2+1] cycloaddition of a nitrile-containing carbene to install the cyclopropane ring .
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination: Competitive bromination at other positions (e.g., C2 or C4) may occur. Directed ortho-metallation or protective group strategies could improve selectivity .
-
Cyclopropane Stability: The strained ring may undergo ring-opening under acidic or basic conditions. Mild reaction conditions (e.g., low temperatures, inert atmosphere) are critical.
Comparative Analysis with Structural Analogs
The unique combination of bromine, methoxy, and cyclopropanecarbonitrile groups in the target compound distinguishes it from these analogs, potentially offering novel mechanisms of action.
Future Directions and Research Opportunities
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Biological Screening: Prioritize assays against drug-resistant bacterial strains and cancer cell lines.
-
Computational Modeling: Molecular dynamics simulations to predict target binding and guide structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume